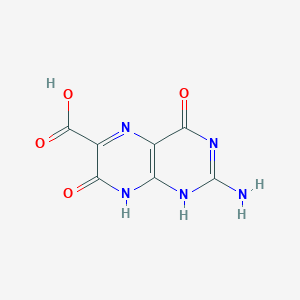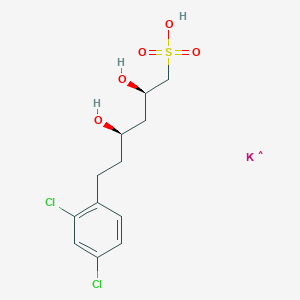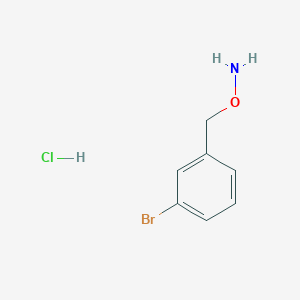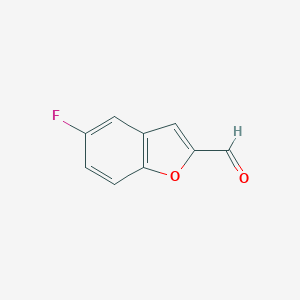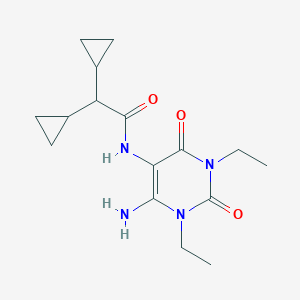
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, commonly known as CPAA, is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and survival of rapidly proliferating cells. CPAA has been extensively studied for its potential use as an anticancer agent and has shown promising results in preclinical studies.
Mécanisme D'action
CPAA inhibits Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, CPAA disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and induction of apoptosis in rapidly proliferating cells, such as cancer cells.
Effets Biochimiques Et Physiologiques
CPAA has been shown to have selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is likely due to the higher rate of proliferation in cancer cells, which makes them more dependent on the de novo pyrimidine biosynthesis pathway. CPAA has also been shown to have anti-inflammatory effects, which may contribute to its potential use in other diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPAA is its potent inhibitory activity towards Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which makes it a promising candidate for further development as an anticancer agent. However, CPAA has limited solubility in aqueous solutions, which may pose challenges for its formulation and delivery. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans.
Orientations Futures
There are several future directions for the development of CPAA as an anticancer agent. One potential direction is to explore the use of CPAA in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop more potent and selective inhibitors of Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which may have improved therapeutic potential compared to CPAA. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans, as well as its potential use in other diseases, such as rheumatoid arthritis.
Méthodes De Synthèse
CPAA can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropane carboxylic acid with ethylamine to form cyclopropaneacetamide, which is then reacted with 6-amino-1,3-diethyluracil to form CPAA.
Applications De Recherche Scientifique
CPAA has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies, including inhibition of tumor growth and induction of apoptosis in cancer cells. CPAA has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and gemcitabine.
Propriétés
Numéro CAS |
142458-94-4 |
|---|---|
Nom du produit |
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c |
Formule moléculaire |
C16H24N4O3 |
Poids moléculaire |
320.39 g/mol |
Nom IUPAC |
N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-2,2-dicyclopropylacetamide |
InChI |
InChI=1S/C16H24N4O3/c1-3-19-13(17)12(15(22)20(4-2)16(19)23)18-14(21)11(9-5-6-9)10-7-8-10/h9-11H,3-8,17H2,1-2H3,(H,18,21) |
Clé InChI |
ATPKLNOZWWXICQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
SMILES canonique |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
Synonymes |
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--cyclopropyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



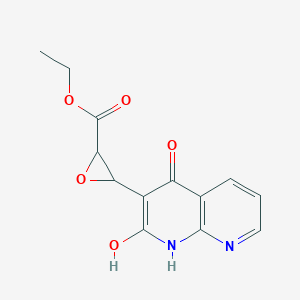
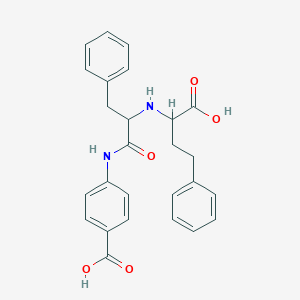
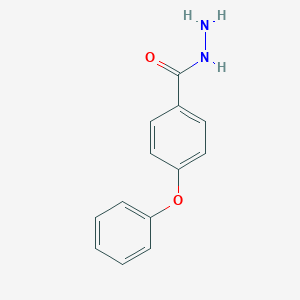
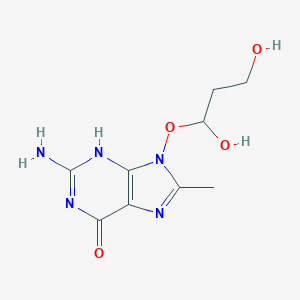
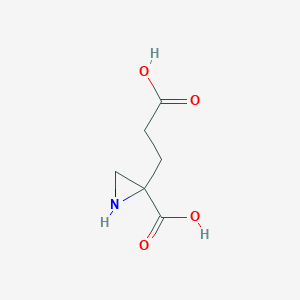

![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
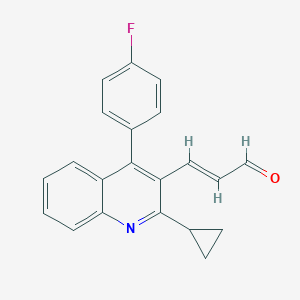
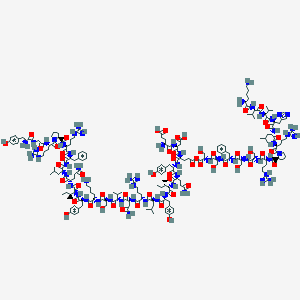
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
